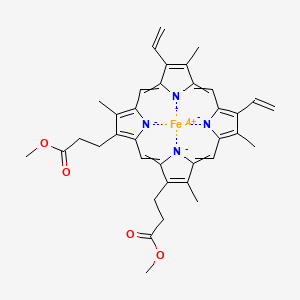
Dimethyl propionate ester heme
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Propionate Ester Heme is a derivative of the heme group, which is an essential component of hemoproteins such as cytochromes. This compound is characterized by the substitution of the native heme moiety with protoporphyrin IX dimethyl ester. It plays a crucial role in electron transport and various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Propionate Ester Heme can be synthesized by esterifying the heme propionate of cytochrome b5. The process involves the substitution of the native heme moiety with protoporphyrin IX dimethyl ester. This substitution is typically achieved through a series of chemical reactions that include esterification and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as solution NMR spectroscopy for characterization and quality control .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Propionate Ester Heme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the electronic structure of the heme group.
Substitution: Substitution reactions can occur at the vinyl side chains or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products. For example, guanidinium chloride is often used in the analysis of the compound’s stability .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce different oxidation states of the heme group, while substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Dimethyl Propionate Ester Heme has a wide range of scientific research applications, including:
Chemistry: It is used in the study of electron transport and redox reactions.
Biology: The compound is essential for understanding the structure and function of hemoproteins.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting hemoproteins.
Industry: It is used in the production of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Dimethyl Propionate Ester Heme involves its role as an electron carrier in various biochemical processes. The compound interacts with molecular targets such as cytochrome b5, facilitating electron transfer and redox reactions. The pathways involved include the binding and release of electrons, which are crucial for the compound’s function in electron transport .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl Propionate Ester Heme include:
Protoporphyrin IX Dimethyl Ester: A precursor in the synthesis of this compound.
Cytochrome b5: The native form of the hemoprotein before esterification.
Other Heme Derivatives: Various heme derivatives with different substitutions and modifications
Uniqueness
This compound is unique due to its specific substitution of the native heme moiety with protoporphyrin IX dimethyl ester. This modification alters its stability, electron transfer rates, and reduction potential, making it distinct from other heme derivatives .
Properties
Molecular Formula |
C36H36FeN4O4 |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
iron(4+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate |
InChI |
InChI=1S/C36H36N4O4.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-4;+4 |
InChI Key |
BKKVXUGDBLTOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















